molecular formula C16H17N3O4S2 B3005477 Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 890946-65-3

Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3005477
CAS No.: 890946-65-3
M. Wt: 379.45
InChI Key: UFDUJVFGNSMMPH-UHFFFAOYSA-N
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Description

Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a benzothiazole-2-ylamino substituent at position 2 and a methyl group at position 4 of the thiazole ring. This compound belongs to a broader class of thiazole-carboxylates, which are recognized for their diverse biological activities, including enzyme inhibition and metabolic regulation .

Properties

IUPAC Name

ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-5-23-14(20)13-8(2)17-15(25-13)19-16-18-9-6-10(21-3)11(22-4)7-12(9)24-16/h6-7H,5H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDUJVFGNSMMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=NC3=CC(=C(C=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory activity. This pathway involves the conversion of arachidonic acid into prostaglandins through the action of the cyclooxygenase enzymes. By inhibiting these enzymes, the compound could potentially disrupt this pathway and reduce the production of prostaglandins, thereby alleviating inflammation.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential anti-inflammatory activity. By inhibiting the production of prostaglandins, the compound could potentially reduce inflammation at the cellular level. .

Biological Activity

Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves multiple steps that include the formation of the benzothiazole moiety followed by the introduction of the thiazole and carboxylate functionalities. Recent methodologies have utilized various reagents and conditions to optimize yield and purity, often employing techniques such as Knoevenagel condensation and cyclization reactions .

2.1 Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess potent anti-tubercular activity with minimum inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL . The specific compound under discussion may also demonstrate similar efficacy against various bacterial strains.

2.2 Anticancer Properties

Thiazole derivatives have been investigated for their anticancer activities. A study highlighted that certain thiazole-containing compounds exhibited cytotoxic effects against cancer cell lines with IC50 values below those of established chemotherapeutics like doxorubicin . The mechanism often involves interaction with cellular proteins that regulate apoptosis, indicating a potential pathway for this compound.

2.3 Enzyme Inhibition

Additionally, compounds incorporating thiazole and benzothiazole frameworks have been reported as effective inhibitors of various enzymes. For example, certain derivatives demonstrated selective inhibition against monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases . The biological activity profile suggests that this compound may also exhibit similar enzyme inhibitory effects.

3. Case Studies

Case Study 1: Antitubercular Activity
In a recent study evaluating novel benzothiazole derivatives for antitubercular activity, compounds were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain derivatives had MIC values significantly lower than traditional treatments . This highlights the potential of this compound in combating resistant strains.

Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines revealed promising results. Compounds were tested for their ability to induce apoptosis in Jurkat T-cells and A431 epidermoid carcinoma cells. The study found that modifications in the thiazole ring significantly influenced cytotoxicity levels . This suggests that structural variations in this compound could enhance its anticancer properties.

4. Research Findings Summary

Activity IC50/MIC Values Reference
Antitubercular100 - 250 μg/mL
Cytotoxicity (Cancer Cells)< Doxorubicin
MAO InhibitionIC50 = 0.212 μM

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that benzothiazole derivatives exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds structurally related to ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate have shown Minimum Inhibitory Concentration (MIC) values in the range of 100 μg/mL to 250 μg/mL against specific pathogens .

Anticancer Activity

Benzothiazole derivatives are also being investigated for their anticancer properties. This compound has been tested for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary results suggest that compounds with similar structures can interfere with critical cellular pathways involved in tumor growth .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Studies indicate that benzothiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Synthetic Route Overview

The synthesis generally follows these steps:

  • Formation of Benzothiazole Derivative : The initial step often involves the condensation of appropriate thiourea derivatives with aromatic aldehydes.
  • Functionalization : Subsequent reactions introduce the ethyl ester and other functional groups necessary for biological activity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

A detailed scheme illustrating these steps can be found in recent literature .

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of a series of benzothiazole derivatives including this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with specific substitutions exhibited enhanced activity compared to standard antibiotics .

CompoundMIC (μg/mL)Inhibition (%)
Ethyl 2-(...)-4-Methyl...10099
Control Antibiotic25098

Case Study: Anticancer Potential

In another investigation focusing on cancer cell lines, the compound was tested for its ability to inhibit cell proliferation in vitro. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Concentration (μM)Cell Viability (%)
1080
5050
10020

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. Electron-donating groups : The 5,6-dimethoxy groups on the benzothiazole ring (target compound) contrast with the electron-withdrawing nitro group in and the chlorobenzyl group in . Methoxy groups may improve solubility or alter target binding compared to hydrophobic chlorobenzyl derivatives.
  • Biological Target Specificity: The 4-hydroxyphenyl substituent in TEI-6720 confers xanthine oxidase inhibition, while the benzothiazole-2-ylamino group in the target compound may target kinases or metabolic enzymes, as seen in related benzothiazole derivatives .

Crystallographic and Conformational Insights

  • Molecular Conformation: Ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate exhibits a trans orientation of the amide N–H relative to the thiazole sulfur, which may influence hydrogen-bonding interactions. The target compound’s benzothiazole-2-ylamino group could adopt a similar conformation, enhancing stability in biological matrices.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : Begin with nucleophilic substitution or condensation reactions between aminobenzothiazole and thiazole carboxylate precursors. Reflux in ethanol or acetic acid with catalytic glacial acetic acid (0.1–0.2 mol%) can enhance reactivity . Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (80–100°C) to improve yields. Monitor reaction progress via TLC and purify using recrystallization (DMF/acetic acid mixtures) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodology : Use a combination of:

  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester, N-H bend for amine) .
  • NMR (¹H/¹³C) : Assign protons (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbons (ester carbonyl at ~165 ppm) .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
  • Elemental Analysis : Validate empirical formula (deviation <0.4%) .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?

  • Methodology : Conduct in vitro assays:

  • Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases, bacterial enzymes). Focus on substituent effects (e.g., methoxy groups for hydrophobic interactions) .
  • QSAR Modeling : Train models with descriptors (logP, polar surface area) and bioactivity data to prioritize synthetic targets .
  • Reaction Path Prediction : Apply quantum chemical calculations (e.g., DFT) to explore feasible pathways for novel derivatives .

Q. How should researchers address contradictions between in vitro and in vivo biological activity data?

  • Methodology :

  • Pharmacokinetic Profiling : Assess ADME properties (e.g., plasma stability, metabolic clearance) to identify bioavailability issues .
  • Dose-Response Optimization : Use staggered dosing in animal models to align in vivo exposure with in vitro IC₅₀ values .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .

Q. What strategies are effective for resolving discrepancies in spectroscopic data during structural elucidation?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity (e.g., thiazole-amide linkage) .
  • X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm stereochemistry .
  • Comparative Analysis : Cross-validate with synthetic intermediates or literature analogs .

Q. How can statistical experimental design improve reaction optimization for scale-up synthesis?

  • Methodology :

  • Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical parameters .
  • Response Surface Methodology (RSM) : Model interactions (e.g., temperature vs. time) to maximize yield .
  • Robustness Testing : Evaluate edge cases (e.g., ±5% reagent excess) to ensure process consistency .

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